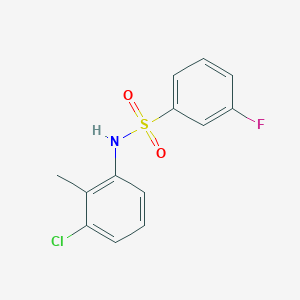

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction.

Aplicaciones Científicas De Investigación

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. CFTR is a chloride channel that plays a crucial role in maintaining the balance of salt and water in various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects approximately 70,000 people worldwide.

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to inhibit the activity of CFTR in a dose-dependent manner, leading to the reduction of salt and water transport across epithelial cells. This compound has been used in various in vitro and in vivo studies to investigate the role of CFTR in different physiological processes, including airway surface liquid regulation, intestinal fluid secretion, and pancreatic ductal secretion.

Mecanismo De Acción

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide binds to the cytoplasmic side of the CFTR protein and inhibits its activity by blocking the ATP-binding site. This results in the reduction of chloride and bicarbonate transport across epithelial cells, leading to the alteration of salt and water balance in various organs. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels and transporters.

Biochemical and physiological effects:

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to have significant effects on various physiological processes, including airway surface liquid regulation, intestinal fluid secretion, and pancreatic ductal secretion. In vitro studies have demonstrated that N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can reduce the activity of CFTR in human bronchial epithelial cells, leading to the reduction of mucus viscosity and improved mucociliary clearance. This compound has also been shown to reduce the secretion of fluid and electrolytes in the intestine and pancreas, leading to the improvement of symptoms in animal models of cystic fibrosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal effects on other ion channels and transporters. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide is also commercially available from various suppliers, making it easily accessible for researchers.

However, there are also some limitations to the use of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments. This compound has been shown to have off-target effects on some proteins, including the ATP-binding cassette transporter A1 (ABCA1). N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can also be toxic to some cell types at high concentrations, and its effects on long-term cell viability are not well understood. Additionally, N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has not been approved for clinical use, and its safety and efficacy in humans are still being investigated.

Direcciones Futuras

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has tremendous potential for therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. Future research directions include the development of more potent and selective CFTR inhibitors, the optimization of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide for clinical use, and the investigation of its effects on other physiological processes. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide may also have applications in other diseases, such as diarrhea and polycystic kidney disease, where CFTR dysfunction plays a role. Overall, N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide is a promising compound that has the potential to improve the lives of millions of people worldwide.

Métodos De Síntesis

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydride and chloroform to yield the final product. The synthesis of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been optimized over the years, resulting in higher yields and improved purity.

Propiedades

Nombre del producto |

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide |

|---|---|

Fórmula molecular |

C13H11ClFNO2S |

Peso molecular |

299.75 g/mol |

Nombre IUPAC |

N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C13H11ClFNO2S/c1-9-12(14)6-3-7-13(9)16-19(17,18)11-5-2-4-10(15)8-11/h2-8,16H,1H3 |

Clave InChI |

VOBYWYFLWJWRBL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)F |

SMILES canónico |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)

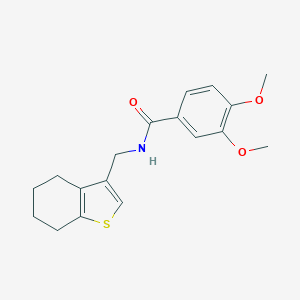

![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)

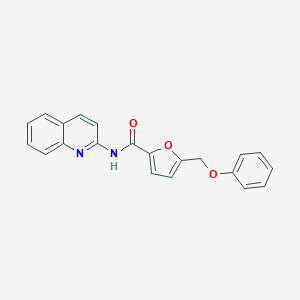

![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)

![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

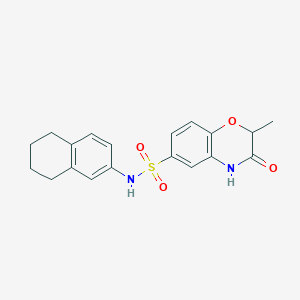

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)

![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)

![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)